H-Arg(Pmc)-OH
CAS No.: 112160-37-9
Cat. No.: VC21548328
Molecular Formula: C20H32N4O5S
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112160-37-9 |
|---|---|
| Molecular Formula | C20H32N4O5S |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid |
| Standard InChI | InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)/t15-/m0/s1 |
| Standard InChI Key | USJFAMZEBZRDAJ-HNNXBMFYSA-N |
| Isomeric SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C |
| SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C |
| Canonical SMILES | CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)CCC(O2)(C)C |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
H-Arg(Pmc)-OH consists of an arginine backbone with a pentamethylchroman-6-sulfonyl protecting group attached to the guanidino function. This structure provides essential protection during peptide synthesis while allowing selective deprotection under appropriate conditions. The compound's full IUPAC name is (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid, reflecting its complex molecular architecture .
The molecular formula is C20H32N4O5S with a precise molecular weight of 440.6 g/mol, as calculated through standard chemical analysis procedures . The compound features several functional groups that contribute to its reactivity profile, including the carboxylic acid group, primary amine, and protected guanidino function.
Physical and Chemical Properties
H-Arg(Pmc)-OH exhibits moderate stability under standard laboratory conditions, making it suitable for various synthetic applications. The compound's physical state, solubility profile, and stability characteristics are essential considerations for researchers working with this reagent in peptide synthesis.
Identification Parameters
The compound can be identified through several standardized parameters as detailed in the following table:
| Parameter | Identifier |
|---|---|
| CAS Number | 112160-37-9 |
| European Community (EC) Number | 601-168-3 |
| DSSTox Substance ID | DTXSID501113087 |
| Standard InChIKey | USJFAMZEBZRDAJ-HNNXBMFYSA-N |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC@@HN)N)C |
These identifiers provide unambiguous recognition of the compound across various chemical databases and research publications .
Synthetic Applications in Peptide Chemistry
Role in Peptide Synthesis
H-Arg(Pmc)-OH serves as a critical building block in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis (SPPS). The Pmc protecting group effectively shields the highly reactive guanidino moiety of arginine, preventing unwanted side reactions during the peptide assembly process.
The compound's significance lies in its ability to facilitate the incorporation of arginine residues into peptide sequences with high efficiency and minimal side reactions. This capability is particularly valuable when synthesizing arginine-rich peptides, which often present significant challenges due to the high reactivity of the guanidino group.
Protection Strategy Advantages
The Pmc protecting group offers several advantages in peptide synthesis:
-
It provides robust protection against unwanted side reactions during coupling steps
-
It can be removed under conditions similar to those used for tert-butyl-based protecting groups
-
It allows for efficient peptide cleavage from solid support resins under standardized conditions
-
It minimizes side reactions commonly associated with arginine residues during synthesis
These characteristics make H-Arg(Pmc)-OH a preferred choice for researchers working with complex peptides containing multiple arginine residues.
Comparative Analysis with Other Arginine Protecting Strategies
Comparison with Alternative Protecting Groups
While several protecting groups have been developed for arginine, the Pmc group offers specific advantages that make H-Arg(Pmc)-OH particularly valuable. The following table compares key properties of common arginine protecting strategies:
| Protecting Group | Stability | Deprotection Conditions | Side Reaction Profile | Compatibility with SPPS |
|---|---|---|---|---|
| Pmc (This compound) | Moderate | Mild acid (TFA) | Minimal | Excellent |
| Pbf | High | Mild acid (TFA) | Very low | Excellent |
| Mtr | Moderate | Strong acid | Moderate | Good |
| Tos | High | HF cleavage | Moderate | Limited |
| NO2 | Low | HF cleavage | High | Poor |
This comparison highlights the balanced profile of H-Arg(Pmc)-OH, offering sufficient stability during synthesis while allowing efficient deprotection under relatively mild conditions.
Research Applications
Applications in Drug Development
H-Arg(Pmc)-OH has found significant application in the development of peptide-based drugs. The compound enables the synthesis of arginine-containing peptides that play crucial roles in various therapeutic contexts, including:
-
Antimicrobial peptides with arginine-rich sequences
-
Cell-penetrating peptides used for intracellular delivery of therapeutic agents
-
Enzyme inhibitors targeting proteases and kinases
-
Receptor-binding peptides for various signaling pathways
The ability to precisely incorporate arginine residues into these therapeutic peptides significantly contributes to drug development efforts across multiple disease areas.
Bioconjugation Applications
Beyond traditional peptide synthesis, H-Arg(Pmc)-OH facilitates various bioconjugation strategies. The protected arginine derivative can be used to create modified peptides with enhanced stability, targeted delivery capabilities, or improved pharmacokinetic profiles. These modifications are increasingly important in the development of peptide therapeutics with optimized in vivo performance.
Synthesis and Preparation Methods
Laboratory Synthesis
The preparation of H-Arg(Pmc)-OH typically involves the reaction of arginine with the appropriate sulfonyl chloride derivative under controlled conditions. This synthetic route allows for the selective protection of the guanidino function while maintaining the integrity of other functional groups.
The general synthetic approach involves:
-
Protection of the α-amino and carboxyl groups of arginine
-
Introduction of the Pmc protecting group to the guanidino function
-
Selective deprotection of the α-amino and carboxyl groups
-
Purification to obtain the final H-Arg(Pmc)-OH product
This multi-step process requires careful control of reaction conditions to ensure selectivity and yield.
Chemical Reactivity Profile
Key Reactions and Transformations
H-Arg(Pmc)-OH participates in several important reaction types relevant to peptide synthesis:
-
Amide bond formation with activated carboxylic acids to extend the peptide chain
-
Deprotection of the Pmc group under acidic conditions to reveal the guanidino function
-
Side-chain modifications for specialized applications
The controlled reactivity of this protected arginine derivative makes it particularly valuable for synthesizing complex peptides with multiple functional groups.
Future Perspectives and Research Directions
Emerging Applications
Current research continues to expand the applications of H-Arg(Pmc)-OH beyond traditional peptide synthesis. Emerging areas include:
-
Development of novel bioconjugation strategies
-
Application in peptidomimetic design
-
Utilization in the synthesis of peptide-drug conjugates
-
Integration into automated high-throughput peptide synthesis platforms
These developing applications highlight the ongoing importance of H-Arg(Pmc)-OH in contemporary chemical and pharmaceutical research.
Technical Advancements
Continuing refinements in the synthesis and application of H-Arg(Pmc)-OH focus on improving yield, purity, and ease of use. These advancements aim to address persistent challenges in peptide chemistry while expanding the compound's utility in diverse research contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume